tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-12(10-17)11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIFYSOERYJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butylamine with methyl 4-hydroxybenzoate and 2-(4-methoxyphenyl)ethylbromide. The reaction typically requires a solvent such as methanol, ethanol, or acetone, and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate is extensively used in scientific research due to its complex molecular structure and unique properties. Some of its applications include:
Drug Discovery: Used as a building block in the synthesis of potential pharmaceutical compounds.
Polymer Synthesis: Acts as a monomer or crosslinking agent in the production of specialized polymers.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it has been identified as a potent anti-inflammatory agent, potentially inhibiting the activity of pro-inflammatory enzymes.
Comparison with Similar Compounds
Key Structural Features :
- Boc protection : Provides acid-labile amine protection, facilitating deprotection under mild acidic conditions.
- Hydroxypropyl chain : Offers a site for further functionalization (e.g., oxidation, substitution).
Comparison with Structurally Similar Compounds
The following table summarizes critical data for tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate and its analogs, highlighting structural variations and functional differences:
Structural and Functional Differences
Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with pyridinylmethyl () and phenylsulfonyl () groups. Boronates () enable cross-coupling reactivity, a feature absent in the target compound but critical for materials science applications.
Thermal and Chemical Stability: The Boc group generally confers stability, but substituents like oxo () or boronate esters () may alter decomposition pathways. For example, the oxo group in increases polarity, raising its melting point (156–157°C) compared to non-oxidized analogs .
Synthetic Utility :
Pharmaceutical Intermediates
Catalysis and Material Science
- Boronate esters () are critical in cross-coupling reactions, underscoring the diversity of carbamate applications .
Biological Activity
Introduction
tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Reagents : The synthesis commonly utilizes tert-butylamine, methyl 4-hydroxybenzoate, and 2-(4-methoxyphenyl)ethylbromide.
- Conditions : The reaction is performed in solvents like methanol or ethanol under controlled temperature and pressure.
- Purification : Post-synthesis purification may involve recrystallization or chromatography to achieve high purity levels.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of pro-inflammatory enzymes, suggesting anti-inflammatory properties.
- Cellular Pathways : The compound modulates various biochemical pathways, indicating potential therapeutic applications in conditions characterized by inflammation .
Biological Activities
- Anti-inflammatory Activity : Research indicates that this compound can inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed IC50 values and mechanisms require further investigation .
Summary of Biological Activity Studies
| Study | Biological Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Study 1 | Anti-inflammatory | Not specified | N/A |
| Study 2 | Cytotoxicity | 5.85 µM | MCF-7 (breast cancer) |
| Study 3 | Enzyme inhibition (COX) | Not specified | N/A |
Detailed Findings
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
- Anticancer Activity : Research indicated that the compound exhibited promising anticancer activity with an IC50 value of 5.85 µM against the MCF-7 breast cancer cell line, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Molecular docking studies have predicted the binding affinities of this compound to key enzymatic targets, providing insights into its inhibitory mechanisms .
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Biological Activity | Distinguishing Features |
|---|---|---|
| tert-butyl N-(3-hydroxypropyl)carbamate | Moderate anti-inflammatory | Lacks methoxy group |
| tert-butyl N-hydroxycarbamate | Low anticancer activity | Simpler structure |
This comparison highlights the enhanced stability and reactivity of this compound due to its unique molecular structure, contributing to its superior biological properties .
Q & A
Q. How to troubleshoot low yields in Boc-deprotection steps?
- Troubleshooting Guide :
- Acid Selection : Compare TFA (2–5 eq. in DCM, 0°C–RT) vs. HCl/dioxane (4M, RT).
- Byproduct Analysis : Use LC-MS to detect incomplete deprotection (retention of Boc mass +1).
- Side Reactions : Add scavengers (e.g., triethylsilane) to suppress carbocation rearrangements .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
